Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate
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Overview
Description
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors. This is followed by the coupling of the pyrazole derivative with a pyrimidine moiety under controlled conditions. The final step involves esterification with methyl 4-hydroxybenzoate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine
- Methyl 4-hydroxybenzoate
Uniqueness
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate is unique due to its combination of pyrazole, pyrimidine, and benzoate ester functionalities. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl 4-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]oxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-11-10-12(2)21(20-11)15-8-9-18-17(19-15)24-14-6-4-13(5-7-14)16(22)23-3/h4-10H,1-3H3 |
InChI Key |
SWUMEWVCSHCYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)OC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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